molecular formula C10H18BrNO B3033672 1-(2-Bromobutanoyl)-4-methylpiperidine CAS No. 1119452-32-2

1-(2-Bromobutanoyl)-4-methylpiperidine

Cat. No. B3033672
CAS RN: 1119452-32-2
M. Wt: 248.16 g/mol
InChI Key: RNYWXFNNVKILRT-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromobutanoyl)-4-methylpiperidine" is a chemical that can be inferred to have a piperidine structure with a bromobutanoyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of bromine-containing reagents and piperidine derivatives. For instance, the reaction of cyanogen bromide with (+)-1-methyl-3-benzoyl-3-hydroxypiperidine leads to brominated piperidine products, suggesting that bromine can be introduced into piperidine structures under certain conditions . Additionally, the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole through a novel one-pot procedure indicates the potential for creating complex brominated structures using piperidine as a starting material . These studies suggest that the synthesis of "1-(2-Bromobutanoyl)-4-methylpiperidine" could potentially be achieved through similar bromination reactions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using various spectroscopic techniques. For example, the supramolecular cocrystal involving 2-amino-3-bromopyridine was characterized by single-crystal X-ray analysis, FTIR, and NMR spectroscopy . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction . These methods could be applied to determine the molecular structure of "1-(2-Bromobutanoyl)-4-methylpiperidine" and confirm its geometry and conformation.

Chemical Reactions Analysis

The reactivity of brominated compounds can be quite diverse. The study involving selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Pd-catalyzed Suzuki cross-coupling reaction demonstrates the potential for brominated compounds to participate in complex chemical reactions, leading to a variety of derivatives . This suggests that "1-(2-Bromobutanoyl)-4-methylpiperidine" could also undergo similar cross-coupling reactions, potentially yielding a range of products with different substituents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "1-(2-Bromobutanoyl)-4-methylpiperidine," they do offer insights into the properties of structurally related brominated compounds. For example, the electronic and non-linear optical (NLO) properties of brominated compounds can be studied using DFT calculations, as demonstrated in the study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives . Such theoretical studies could be applied to predict the electronic properties and reactivity of "1-(2-Bromobutanoyl)-4-methylpiperidine."

Scientific Research Applications

Antibacterial Evaluation

  • Synthesis and Biological Applications : 1-(2-Bromobutanoyl)-4-methylpiperidine and its derivatives have been explored for their antibacterial properties. For instance, derivatives synthesized from 4-methylpiperidine showed valuable antibacterial results, suggesting potential applications in developing antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : The compound and its derivatives have been synthesized and characterized for their structural properties. Research has focused on synthesizing various derivatives and analyzing them using IR, NMR, and other spectroscopic techniques. This emphasizes its role in synthetic chemistry and structural analysis (Abosadiya et al., 2015).

  • Electronic and Non-Linear Optical Properties : Studies involving 1-(2-Bromobutanoyl)-4-methylpiperidine have delved into its electronic properties and potential applications in non-linear optical (NLO) studies. This shows its relevance in materials science and electronic applications (Usman Nazeer et al., 2020).

Enzyme Inhibition and Antimicrobial Activity

  • Antimicrobial and Enzyme Inhibitory Activities : Compounds synthesized from 1-(2-Bromobutanoyl)-4-methylpiperidine have been studied for their antimicrobial properties and their ability to inhibit certain enzymes. This suggests potential therapeutic applications and relevance in drug development (Aziz-ur-Rehman et al., 2017).

Surface Chemistry

  • Surface Behavior Studies : Research has been conducted to understand the surface behavior of mixtures containing 1-bromobutane and isomeric butanols, providing insights into the physicochemical properties and potential applications in surface chemistry and material sciences (Giner et al., 2005).

properties

IUPAC Name

2-bromo-1-(4-methylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-6-4-8(2)5-7-12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYWXFNNVKILRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255119
Record name 2-Bromo-1-(4-methyl-1-piperidinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119452-32-2
Record name 2-Bromo-1-(4-methyl-1-piperidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-methyl-1-piperidinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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